methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate
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Overview
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate is a chemically intricate compound with a chiral center, making it significant in stereospecific synthesis. It is widely used in organic synthesis, particularly in the preparation of peptide-like structures due to its protected amino and sulfur groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Amino Acid Protection:
Start with L-cysteine, protected by tert-butoxycarbonyl (Boc) group.
Reaction: L-cysteine reacts with di-tert-butyl dicarbonate.
Solvent: Methanol.
Temperature: Room temperature.
Thiol Protection:
Protected L-cysteine reacts with triphenylmethyl chloride (Trt-Cl).
Solvent: Dichloromethane.
Temperature: 0°C to room temperature.
Esterification:
React the protected thiol with methanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production scales up the above synthetic route with optimizations for yield and purity, employing automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation:
Can undergo oxidation reactions forming sulfoxides and sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction:
Can be reduced to produce free thiol.
Reagents: Trifluoroacetic acid (TFA) in presence of scavenger.
Substitution:
Nucleophilic substitution at the protected amino group.
Reagents: Strong nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at 0°C.
Reduction: Trifluoroacetic acid at room temperature.
Substitution: Diethyl ether at low temperatures for controlled reactions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Free thiol group.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry
Peptide Synthesis: Utilized in solid-phase peptide synthesis as a protected amino acid derivative.
Chiral Catalysts: Formation of chiral catalysts for asymmetric synthesis reactions.
Biology
Proteomics: Used in the study of protein interactions and functions.
Enzyme Inhibitors: Design and synthesis of enzyme inhibitors.
Medicine
Drug Development: Intermediate in the synthesis of therapeutic peptides.
Diagnostic Agents: Synthesis of labeled compounds for imaging.
Industry
Polymer Chemistry: Used in the synthesis of specialized polymers with specific properties.
Mechanism of Action
Molecular Targets and Pathways
The compound’s protected amino and thiol groups play crucial roles in its mechanism of action. The amino group is essential for forming amide bonds, while the thiol group can participate in disulfide bond formation, critical in maintaining protein structure and function.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate:
Lacks the triphenylmethyl protection, offering different reactivity and solubility properties.
Ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate:
Similar structure but with an ethyl ester, changing its reactivity in esterification reactions.
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoate:
Diphenylmethyl protection alters steric and electronic properties, influencing reaction pathways.
Uniqueness
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate is unique due to the combination of Boc and triphenylmethyl protecting groups, offering distinct stability and reactivity profiles ideal for multi-step synthetic procedures.
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4S/c1-27(2,3)33-26(31)29-24(25(30)32-4)20-34-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3,(H,29,31)/t24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBIHGPMCKMSHE-XMMPIXPASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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